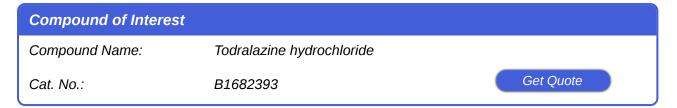


Potential Therapeutic Applications of Todralazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Todralazine hydrochloride, a phthalazine derivative, has historically been recognized for its antihypertensive properties. However, emerging preclinical evidence suggests a broader therapeutic potential extending to radioprotection, antioxidant effects, and modulation of hematopoietic processes. This technical guide provides an in-depth overview of the current understanding of **Todralazine hydrochloride**, focusing on its mechanisms of action, quantitative preclinical and clinical data, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the multifaceted therapeutic applications of this compound.

Chemical and Physical Properties

Todralazine hydrochloride, also known as Ecarazine hydrochloride, is the hydrochloride salt of Todralazine. Its chemical and physical properties are summarized in the table below.



Property	Value	
IUPAC Name	ethyl N-(phthalazin-1-ylamino)carbamate hydrochloride	
Synonyms	Ecarazine hydrochloride, Binazine	
Molecular Formula	C11H13CIN4O2	
Molecular Weight	268.70 g/mol	
CAS Number	3778-76-5	
Appearance	White to off-white crystalline solid	
Solubility	Soluble in water	
Mechanism of Action	β2-adrenergic receptor (β2AR) antagonist, vasodilator, antioxidant	

Therapeutic Applications and Efficacy Antihypertensive Effects

Todralazine hydrochloride is primarily known as an antihypertensive agent, exerting its effect through vasodilation with both central and peripheral actions[1][2]. While specific clinical trial data for **Todralazine hydrochloride** in human hypertension is limited in recent literature, studies on the related compound, hydralazine, provide valuable insights into its potential efficacy.

Preclinical Data (Todralazine):

A study in normotensive Wistar-Kyoto (WKY) rats demonstrated the antihypertensive activity of Todralazine[3].

Animal Model	Parameter	Value
Wistar-Kyoto (WKY) rats	ED ₂₀ (Effective dose for 20% reduction in blood pressure)	1.1 mg/kg (intravenous)[3]



Clinical Data (Hydralazine):

Clinical trials on hydralazine have established its dose-dependent antihypertensive effects.

Study Population	Dosage	Change in Blood Pressure	Reference
Hypertensive patients	75-300 mg/day (oral)	Statistically significant mean fall in sitting diastolic and standing systolic blood pressure with controlled-release formulation	[4]
Hypertensive patients	300 mg/day (oral)	Maintained blood pressure control	[5]

Common side effects associated with hydralazine include headache, nausea, vomiting, diarrhea, and rapid or abnormal heartbeat[6].

Radioprotective and Hematopoietic Effects

Preclinical studies in zebrafish have revealed a significant radioprotective potential of Todralazine, linked to its ability to promote hematopoietic cell expansion.



Experimental Model	Treatment	Outcome
Zebrafish embryos	5 μM Todralazine 30 minutes before 20 Gy gamma radiation	80% survival advantage over 6 days compared to irradiated controls[1]
Wild-type zebrafish embryos	5 μM Todralazine	2.33-fold increase in erythropoiesis in the caudal hematopoietic tissue (CHT)[1]
Anemic zebrafish embryos	5 μM Todralazine	1.44-fold increase in erythropoiesis in the CHT compared to anemic controls[1]
Tg(cmyb:gfp) zebrafish embryos	5 μM Todralazine (from 24 to 36 hpf)	Approximately two-fold increase in hematopoietic stem cells (HSCs) at the aortagonad-mesonephros (AGM) region[1]

Antioxidant and Anti-inflammatory Activity

Todralazine possesses antioxidant and free radical scavenging properties[6]. While specific IC₅₀ values for Todralazine's antioxidant activity are not readily available, studies on the related compound hydralazine demonstrate its ability to scavenge reactive oxygen species and inhibit pro-inflammatory pathways. Hydralazine has been shown to activate the Nrf2 antioxidant response pathway and inhibit the NF-κB signaling pathway[4][7].

Histone Acetylation Inhibition

Todralazine has been identified as an inhibitor of histone acetyltransferases (HATs)[8]. Long-term administration in mice was shown to impair histone acetylation in hepatocytes[8]. This property suggests a potential application in epigenetic research and therapy, although it also indicates a need for caution regarding potential long-term side effects on liver function.

Mechanisms of Action and Signaling Pathways Vasodilation

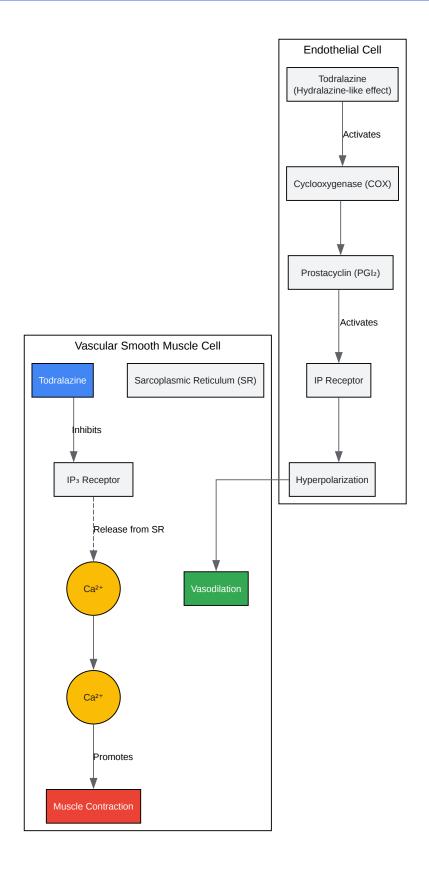


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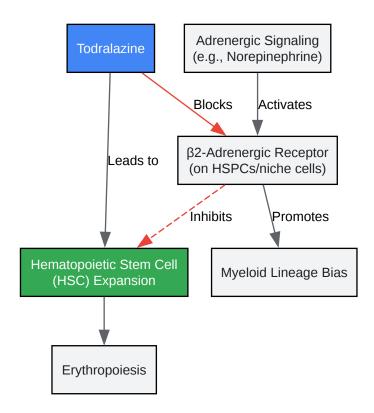
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The vasodilatory effect of phthalazine derivatives like Todralazine is believed to involve multiple mechanisms. One proposed pathway for the related compound hydralazine is the inhibition of inositol trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells, leading to relaxation. Another potential mechanism involves the stimulation of the prostacyclin (PGI₂) pathway.

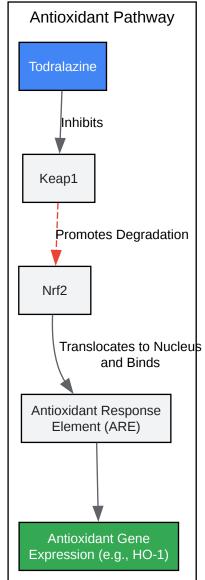


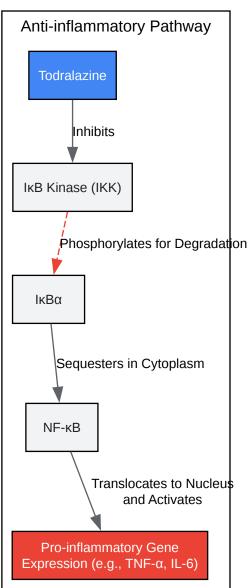




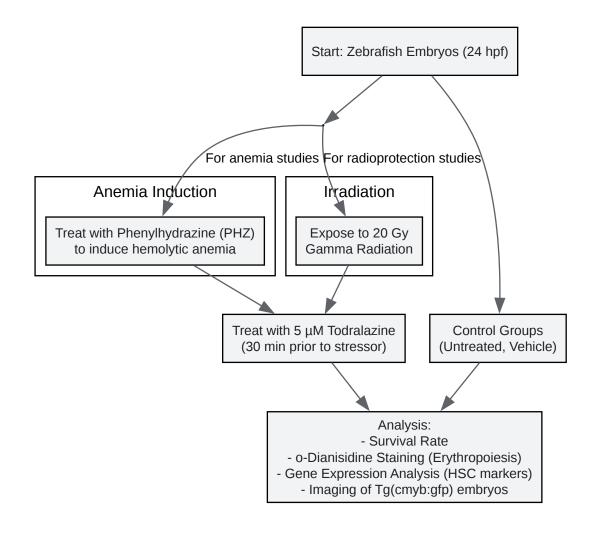




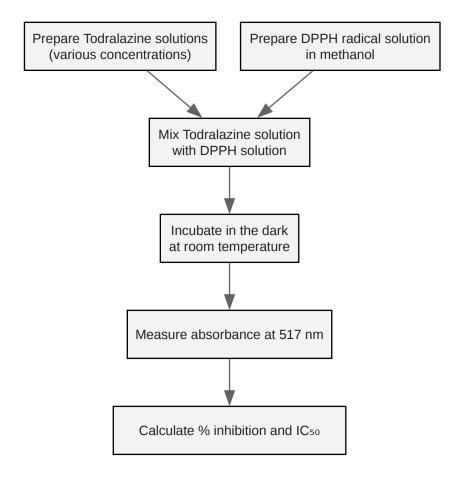




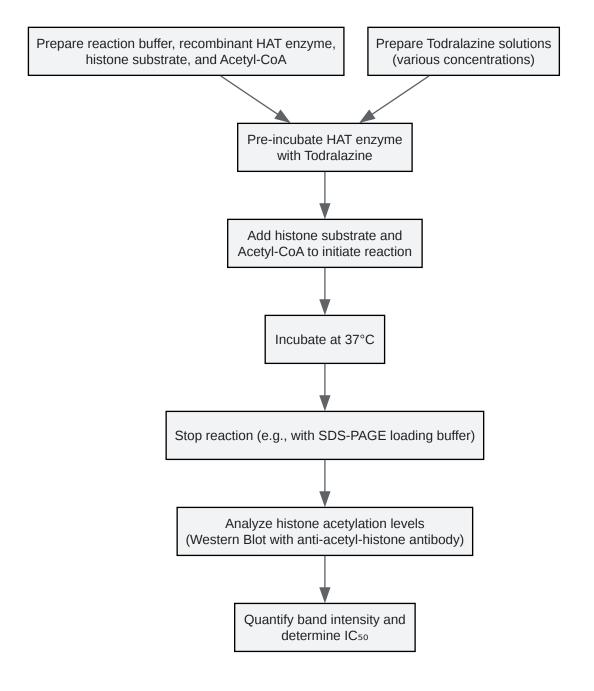












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References







- 1. β adrenergic signaling regulates hematopoietic stem and progenitor cell commitment and therapy sensitivity in multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecommons.luc.edu [ecommons.luc.edu]
- 3. Assay for hydralazine as its stable p-nitrobenzaldehyde hydrazone PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydralazine Protects Nigrostriatal Dopaminergic Neurons From MPP+ and MPTP Induced Neurotoxicity: Roles of Nrf2-ARE Signaling Pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of chemical activation of Nrf2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β3-Adrenoreceptors as ROS Balancer in Hematopoietic Stem Cell Transplantation PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. Todralazine hepatotoxicity: a sting in the histone tail PubMed [pubmed.ncbi.nlm.nih.gov]
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